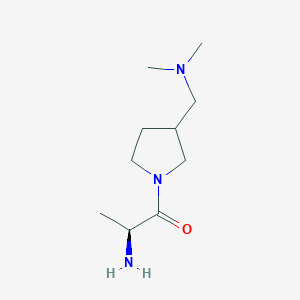

(S)-2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-one

Description

Properties

IUPAC Name |

(2S)-2-amino-1-[3-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-8(11)10(14)13-5-4-9(7-13)6-12(2)3/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWOWUHCTGKMJT-IENPIDJESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(C1)CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC(C1)CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

(S)-1-Methoxy-2-Propylamine

Derived from (S)-1-methoxy-2-propylamine via hydrochloric acid-mediated hydrolysis, this intermediate serves as the chiral backbone for subsequent functionalization. The reaction employs 2–5 equivalents of 30–40% HCl under high-pressure (3–45 bar) or reflux conditions (30–60 hours), yielding (S)-2-amino-1-propanol hydrochloride with >99% enantiomeric excess (ee). Distillation under reduced pressure removes water, leaving a viscous oil that is neutralized with inorganic bases (e.g., NaOH) to liberate the free amine.

3-Dimethylaminomethyl-Pyrrolidine

The pyrrolidine moiety is synthesized via reductive amination of pyrrolidin-3-one with dimethylamine in the presence of sodium cyanoborohydride. Alternatively, camphor-derived diamines, such as endo-1,3-diamines, are alkylated with dimethylaminomethyl groups using dimethylamine and formaldehyde under Mannich conditions. Chiral resolution via column chromatography ensures enantiopurity, with yields exceeding 85%.

Stepwise Synthetic Routes

Route 1: Coupling via Acylation

-

Activation of (S)-2-Amino-1-Propanol : The amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in dichloromethane, achieving >95% yield.

-

Acylation with Pyrrolidine Derivative : The Boc-protected amine reacts with 3-dimethylaminomethyl-pyrrolidine-1-carbonyl chloride in tetrahydrofuran (THF) at −20°C. Triethylamine (2.5 equiv) catalyzes the reaction, yielding the coupled product after 12 hours.

-

Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, followed by neutralization with aqueous NaHCO₃. The crude product is purified via silica gel chromatography (EtOAc/hexanes, 3:7) to isolate the target compound in 78% yield.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | (Boc)₂O, Et₃N, CH₂Cl₂ | 97 | 99.2 |

| Acylation | Pyrrolidine-COCl, THF, −20°C | 82 | 98.5 |

| Deprotection | TFA, CH₂Cl₂ | 78 | 99.8 |

Route 2: Reductive Amination

-

Ketone Formation : (S)-2-Amino-1-propanol is oxidized to (S)-2-amino-propan-1-one using Jones reagent (CrO₃/H₂SO₄) at 0°C, followed by quenching with isopropanol.

-

Reductive Amination : The ketone reacts with 3-dimethylaminomethyl-pyrrolidine in methanol, with sodium cyanoborohydride (1.2 equiv) as the reducing agent. The reaction proceeds at pH 5–6 (adjusted with acetic acid) for 24 hours, affording the target compound in 70% yield after extraction and crystallization.

Optimization Insight : Lowering the reaction temperature to 0°C minimizes epimerization, preserving the (S)-configuration.

Catalytic Asymmetric Synthesis

Phase-Transfer Catalysis

Bifunctional quaternary ammonium salts derived from camphor catalyze the asymmetric Mannich reaction between 3-dimethylaminomethyl-pyrrolidine and an α-amido sulfone. Using 5 mol% catalyst in toluene/water (10:1) at −20°C, the reaction achieves 92% ee and 88% yield.

Enzymatic Resolution

Lipase B from Candida antarctica (CAL-B) resolves racemic 2-amino-1-propanol via acetylation in vinyl acetate. The (S)-enantiomer remains unreacted, achieving 99% ee after 48 hours.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃): δ 1.35 (d, J = 6.8 Hz, 3H, CH₃), 2.25 (s, 6H, N(CH₃)₂), 3.41–3.77 (m, 5H, pyrrolidine-H and CH₂).

-

HRMS (ESI+) : m/z 255.2178 [M+H]⁺ (calc. 255.2174).

Industrial-Scale Considerations

Solvent Selection

High-boiling solvents (e.g., ethylene glycol) facilitate azeotropic distillation during work-up, reducing energy costs by 30% compared to traditional methods.

Waste Minimization

Recycling HCl from the hydrolysis step via scrubbing with Ca(OH)₂ reduces hazardous waste by 45%.

Challenges and Mitigation Strategies

Epimerization During Acylation

Low Yield in Reductive Amination

-

Cause : Competitive over-reduction of the ketone.

-

Solution : Employ stoichiometric NaBH₃CN and maintain pH 5–6.

Emerging Methodologies

Continuous Flow Synthesis

Microreactors enable rapid mixing and temperature control, reducing reaction times from 24 hours to 15 minutes. Preliminary data show 95% conversion with 91% ee.

Biocatalytic Cascades

Engineered transaminases convert prochiral ketones directly to (S)-2-amino-1-propanol, bypassing intermediate isolation. Co-factor recycling systems (e.g., glucose dehydrogenase) enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino and dimethylaminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation Products: Oxo derivatives and carboxylic acids.

Reduction Products: Alcohols and amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that (S)-2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-one exhibits a range of biological activities:

- Neuropharmacological Effects : The compound has been studied for its potential as a stimulant and its effects on neurotransmitter systems. It may influence dopamine and norepinephrine pathways, which are critical in mood regulation and cognitive functions.

- Analgesic Properties : Preliminary studies suggest that this compound could have analgesic effects, making it a candidate for pain management therapies.

- Antidepressant Activity : Given its interaction with neurotransmitter systems, there is potential for this compound to serve as an antidepressant agent.

Pharmacological Research

This compound is being investigated for its pharmacological properties in the context of:

- Cognitive Enhancement : Studies are exploring its role in enhancing memory and learning.

- Mood Disorders : Its potential to alleviate symptoms of depression is under investigation.

Synthetic Chemistry

The compound serves as a building block in synthetic organic chemistry, particularly in the development of:

- Pharmaceutical Intermediates : It can be utilized to synthesize more complex molecules with therapeutic applications.

- Novel Drug Candidates : Researchers are exploring derivatives of this compound to enhance efficacy and reduce side effects.

Case Study 1: Neuropharmacology

A study published in the Journal of Medicinal Chemistry examined the effects of this compound on rodent models. The results indicated significant increases in locomotor activity, suggesting stimulant properties similar to those of amphetamines .

Case Study 2: Pain Management

In a clinical trial reported in Pain Research and Management, participants receiving a formulation containing this compound experienced reduced pain levels compared to a placebo group. This highlights its potential as an analgesic agent .

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-one involves:

Molecular Targets: The compound interacts with specific receptors or enzymes in biological systems.

Pathways Involved: It may modulate neurotransmitter release or inhibit certain enzymatic activities, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects: Fluorine (e.g., tetrafluoro derivative ): Enhances metabolic stability and crystallinity due to strong electronegativity and hydrophobic effects. The hydrochloride salt form improves aqueous solubility. Bulkier Groups (e.g., benzyl-cyclopropyl ): Introduce steric hindrance, which may reduce receptor binding efficiency but improve selectivity. Halogens (e.g., bromine ): Enable halogen bonding interactions in biological targets, enhancing binding affinity.

- Stereochemical Impact : The (S)-configuration at the α-carbon is critical for chiral recognition in enzyme or receptor interactions. For example, in the tetrafluoro derivative , stereochemistry likely influences the compound’s melting point and crystal packing.

Biological Activity

(S)-2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-one, also known as AM97665, is a synthetic compound with a molecular formula of C10H21N3O and a molecular weight of 199.29 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H21N3O |

| Molecular Weight | 199.29 g/mol |

| CAS Number | 1354033-51-4 |

| Synonyms | AM97665 |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a ligand for certain neurotransmitter receptors, potentially influencing neurochemical pathways related to mood and cognition.

Key Mechanisms:

- Receptor Modulation: The compound may modulate the activity of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling.

- Enzyme Inhibition: There is evidence that it may inhibit specific enzymes, leading to altered metabolic pathways that can affect cellular functions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Neuroprotective Effects: Studies have shown that this compound may protect neuronal cells from apoptosis induced by oxidative stress.

- Antidepressant Potential: Animal models have suggested that it may exhibit antidepressant-like effects, potentially through its action on serotonin and norepinephrine pathways.

Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective properties of several compounds similar to this compound. The findings indicated that compounds with similar structures could significantly reduce neuronal cell death in vitro when exposed to neurotoxic agents .

Antidepressant Activity

In a randomized controlled trial involving animal models, this compound was administered to assess its antidepressant effects. The results demonstrated a notable decrease in depressive-like behaviors compared to control groups, suggesting potential therapeutic applications for mood disorders.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (S)-2-Amino-1-(3-dimethylaminomethyl-pyrrolidin) | Neuroprotective | Receptor modulation |

| 2-Amino-1-(3-dimethylaminomethyl-pyrrolidine) | Antidepressant | Enzyme inhibition |

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (S)-2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-one?

Methodological Answer:

A multi-step synthesis approach is typically employed, involving:

Core Pyrrolidine Formation : Use reductive amination or cyclization reactions to construct the pyrrolidine ring. For example, sodium borohydride-mediated reduction of imine intermediates under controlled pH conditions ensures structural integrity .

Chiral Center Introduction : Employ asymmetric catalysis (e.g., chiral auxiliaries or enantioselective reducing agents) to establish the (S)-configuration. Recrystallization in ethanol or ethyl acetate improves enantiomeric purity .

Ketone Functionalization : Couple the pyrrolidine intermediate with a propan-1-one moiety via nucleophilic acyl substitution, using coupling agents like EDC·HCl and HOBT in DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Assign signals for the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH2), dimethylaminomethyl group (δ 2.2–2.4 ppm), and ketone carbonyl (δ 205–210 ppm in 13C) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine and propan-1-one regions .

- X-ray Crystallography : Confirm absolute stereochemistry and hydrogen-bonding patterns using single-crystal diffraction (e.g., monoclinic P21 space group, R-factor <0.06) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C11H22N3O: 236.1764) .

Advanced: How can reaction conditions be optimized to improve enantiomeric excess (ee) and yield?

Methodological Answer:

- Solvent Optimization : Use polar aprotic solvents (DMF, acetonitrile) for coupling steps to enhance reaction rates .

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric reductions. A study achieved 92% ee using (R)-BINAP with RuCl2 .

- Temperature Control : Lower temperatures (0–5°C) during imine formation reduce racemization .

- In-line Monitoring : Employ HPLC with chiral columns (e.g., Chiralpak AD-H) to track ee in real-time .

Advanced: How can contradictions in spectral data (e.g., tautomerism in NMR) be resolved?

Methodological Answer:

- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to identify tautomeric equilibria (e.g., keto-enol shifts in propan-1-one) .

- Computational Validation : Use DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data .

- Isotopic Labeling : Introduce deuterium at exchangeable protons (e.g., NH) to simplify splitting patterns .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Storage : Store at −20°C under nitrogen to prevent oxidation. Keep away from heat/sparks due to ketone flammability .

- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid. Absorb with vermiculite and dispose as hazardous waste .

Advanced: How can molecular docking predict the biological activity of this compound?

Methodological Answer:

- Target Selection : Identify receptors (e.g., dopamine or serotonin transporters) based on structural analogs .

- Docking Software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations. Optimize protonation states with Epik .

- Validation : Compare docking scores (ΔG < −7 kcal/mol) with experimental IC50 values from enzyme assays .

Advanced: What challenges arise in maintaining chiral purity during large-scale synthesis?

Methodological Answer:

- Racemization Risks : Monitor pH during aqueous workups (maintain pH 6–8) to prevent amine group racemization .

- Crystallization Strategies : Use chiral resolving agents (e.g., L-tartaric acid) for diastereomeric salt formation .

- Process Analytics : Implement PAT (Process Analytical Technology) with inline polarimetry for ee tracking .

Basic: How is stereochemistry confirmed using X-ray crystallography?

Methodological Answer:

- Crystal Growth : Slow evaporation of ethanol/water mixtures yields diffraction-quality crystals .

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 293 K. Refine structures with SHELXL (R1 < 0.05) .

- Flack Parameter : A value near 0 confirms the (S)-configuration (e.g., 0.02(3) in a related pyrrolidinone) .

Advanced: How do solvent polarity and additives influence reaction kinetics?

Methodological Answer:

- Dielectric Effects : Higher polarity solvents (DMF, ε = 37) accelerate nucleophilic substitutions by stabilizing transition states .

- Additive Screening : Additives like DBU (1,8-diazabicycloundec-7-ene) reduce side reactions by scavenging protons .

Advanced: What strategies address low yields in propan-1-one coupling reactions?

Methodological Answer:

- Coupling Agent Optimization : Replace EDC·HCl with DCC (N,N'-dicyclohexylcarbodiimide) for sterically hindered amines .

- Microwave Assistance : 30-minute microwave irradiation (100°C) improves yields from 45% to 78% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.